molecular formula C14H14FNO3S B6375233 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol CAS No. 1261948-62-2

5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol

Cat. No.: B6375233
CAS No.: 1261948-62-2
M. Wt: 295.33 g/mol
InChI Key: KLNPTZVJFINZQQ-UHFFFAOYSA-N
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Description

5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with a dimethylsulfamoyl group and a fluorine atom, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol typically involves multi-step organic reactions. One common method includes the sulfonation of a phenyl ring followed by the introduction of a fluorine atom through electrophilic aromatic substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation and fluorination processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring allows for various substitution reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, Friedel-Crafts catalysts.

Major Products Formed:

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

  • 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol
  • 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol
  • 3-(N,N-Dimethylsulfamoyl)-5-(trifluoromethyl)phenylboronic acid

Comparison: Compared to its analogs, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)12-5-3-4-10(8-12)11-6-7-13(15)14(17)9-11/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNPTZVJFINZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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